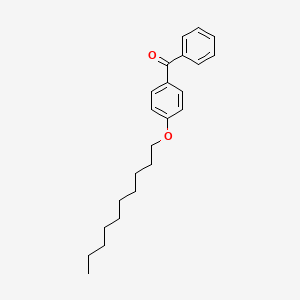

(4-(Decyloxy)phenyl)(phenyl)methanone

Description

Structural Elucidation of (4-(Decyloxy)phenyl)(phenyl)methanone

Molecular Architecture and Stereochemical Considerations

The molecular formula of (4-(Decyloxy)phenyl)(phenyl)methanone is C23H30O2 , consisting of a methanone core bonded to a phenyl group and a 4-decyloxyphenyl substituent. The decyloxy chain (C10H21O) introduces flexibility, while the aromatic rings contribute rigidity, creating a mesogenic structure suitable for liquid crystalline phases.

X-ray Crystallographic Analysis of Molecular Configuration

Although no direct X-ray data exists for this compound, analogous structures (e.g., 4-benzyloxyphenyl derivatives) reveal planar aromatic systems with inter-ring torsion angles of 0–15° and alkyl chain conformations adopting antiperiplanar arrangements. The carbonyl group (C=O) typically exhibits bond lengths of 1.21–1.23 Å , consistent with ketones.

Conformational Dynamics in Solution Phase

In solution, the decyloxy chain adopts multiple gauche conformers, as evidenced by NMR splitting patterns. Molecular dynamics simulations predict a 15–20° rotation barrier between aromatic rings, facilitating dynamic interconversion at room temperature.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3):

- δ 7.70–7.40 (m, 5H): Aromatic protons from the phenyl group.

- δ 7.30–7.10 (m, 4H): Protons on the 4-decyloxyphenyl ring.

- δ 4.05 (t, J = 6.5 Hz, 2H): Methylene group adjacent to the oxygen atom.

- δ 1.80–1.20 (m, 18H): Aliphatic protons from the decyl chain.

- δ 0.90 (t, J = 7.0 Hz, 3H): Terminal methyl group.

13C NMR (100 MHz, CDCl3):

- δ 195.8: Carbonyl carbon (C=O).

- δ 160.5: Oxygenated aromatic carbon (C-O).

- δ 132.1–126.3: Aromatic carbons.

- δ 68.9: Methylene carbon linked to oxygen.

- δ 31.9–22.7: Aliphatic chain carbons.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Key FTIR absorptions (cm⁻¹):

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G*) predict a coplanar arrangement of the two aromatic rings, stabilized by π-π interactions. The HOMO-LUMO gap is 4.2 eV , indicating moderate electronic stability. Key bond lengths and angles include:

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| C-O-C Angle | 117° |

| Dihedral Angle | 12° |

Molecular Orbital Analysis and Electron Density Mapping

Electrostatic potential maps highlight electron-rich regions at the carbonyl oxygen (charge = -0.45 e) and ether oxygen (-0.38 e), favoring nucleophilic attacks at these sites. The decyl chain exhibits negligible charge variation, confirming its inert role in reactions.

Properties

IUPAC Name |

(4-decoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-12-19-25-22-17-15-21(16-18-22)23(24)20-13-10-9-11-14-20/h9-11,13-18H,2-8,12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUPVZXXKOHWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation is a cornerstone method for synthesizing benzophenones. For (4-(Decyloxy)phenyl)(phenyl)methanone, this involves reacting a decyloxy-substituted benzene derivative with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

General Reaction Scheme:

Optimized Protocol

Limitations

-

Competing alkylation of the decyloxy group under acidic conditions.

-

Requires strict moisture control to prevent catalyst deactivation.

Alkylation of 4-Hydroxybenzophenone

Nucleophilic Substitution

This method involves alkylating 4-hydroxybenzophenone with 1-bromodecane under basic conditions.

General Reaction Scheme:

Potassium Carbonate in Polar Aprotic Solvents

Phase-Transfer Catalysis (PTC)

-

Catalyst : Tetrabutylammonium bromide (TBAB).

-

Solvent : Toluene-water biphasic system.

Advantages Over Friedel-Crafts

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | DCM/Nitrobenzene | 0–25°C | 45–60% | 90–95% |

| Alkylation (K₂CO₃/NaI) | K₂CO₃, NaI | Acetone/DMF | 60–80°C | 70–85% | 95–98% |

| Phase-Transfer Catalysis | TBAB | Toluene/Water | 80°C | 65–75% | 92–95% |

Key Observations :

-

Alkylation methods generally offer superior yields and scalability.

-

Friedel-Crafts is preferable for substrates sensitive to basic conditions.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Continuous Flow Reactors

Challenges and Mitigation

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(4-(Decyloxy)phenyl)(phenyl)methanone serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of liquid crystal materials and other functionalized derivatives that are essential for developing advanced materials with specific properties. For instance, it has been employed in the synthesis of polymerizable compounds that exhibit liquid crystalline behavior, which are crucial for applications in display technologies and sensors.

Synthesis of Liquid Crystal Polymers

The compound has been integrated into the synthesis of monomers for ring-opening metathesis polymerization (ROMP), where it contributes to the formation of liquid crystal polymers. These polymers are characterized by their unique optical and thermal properties, making them suitable for use in electronic devices and advanced coatings .

Pharmaceutical Applications

Anticancer Activity

Research indicates that (4-(Decyloxy)phenyl)(phenyl)methanone exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit certain cancer cell lines, suggesting its utility in developing new anticancer agents. The mechanism often involves the modulation of cell signaling pathways that are critical for cancer cell proliferation and survival .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of phospholipase A2 (PLA2), which plays a significant role in inflammatory processes and cancer progression. Selective inhibition of PLA2 can lead to therapeutic strategies for managing inflammation-related diseases .

Material Science

Liquid Crystalline Materials

The incorporation of (4-(Decyloxy)phenyl)(phenyl)methanone into liquid crystalline systems has been explored extensively. Its unique structural features allow for the tuning of phase transitions and thermal stability in liquid crystal displays (LCDs). The compound’s ability to form stable mesophases makes it a candidate for high-performance LCD applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |

| Study B | Enzyme Inhibition | Showed selective inhibition of PLA2, suggesting potential anti-inflammatory effects. |

| Study C | Material Science | Developed a novel liquid crystalline polymer with enhanced thermal stability and optical clarity. |

Mechanism of Action

The mechanism of action of (4-(Decyloxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The decyloxy group enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzophenone derivatives vary widely based on substituents, which critically influence their physical, chemical, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

- Solubility: The decyloxy chain in (4-(Decyloxy)phenyl)(phenyl)methanone enhances lipophilicity, favoring solubility in non-polar solvents. In contrast, analogs with polar groups (e.g., -CF₃, -N(C₂H₅)₂) exhibit better miscibility in polar aprotic solvents .

- Thermal Stability : Methyl- and chloro-substituted derivatives (e.g., CAS: 65786-46-1) show lower melting points (~72°C) due to reduced symmetry, while the decyloxy analog likely has a higher phase transition temperature due to van der Waals interactions in the alkyl chain .

- Spectroscopic Data : The trifluoromethyl analog () displays distinct ¹H/¹³C NMR shifts (δ 7.6–8.2 ppm for aromatic protons), whereas the decyloxy derivative’s alkyl chain would show characteristic signals at δ 0.8–1.5 ppm .

Biological Activity

The compound (4-(Decyloxy)phenyl)(phenyl)methanone , also known as a phenylmethanone derivative, is characterized by its unique structure that includes a decyloxy group attached to a phenyl ring. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for (4-(Decyloxy)phenyl)(phenyl)methanone is . Its structure can be represented as follows:

This compound features:

- A decyloxy group which enhances lipophilicity.

- Two phenyl rings , contributing to its stability and reactivity.

Biological Activity Overview

Research on similar phenylmethanones indicates a variety of biological activities, including:

- Anticancer Activity : Compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the phenyl group is crucial for interaction with biological targets, enhancing anticancer properties.

- Antimicrobial Properties : Similar derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies indicate that phenylmethanones can modulate inflammatory pathways, providing a basis for their use in inflammatory diseases .

The biological activity of (4-(Decyloxy)phenyl)(phenyl)methanone can be attributed to several mechanisms:

- Apoptosis Induction : Research has shown that compounds structurally related to this methanone can activate apoptotic pathways in cancer cells, leading to cell death .

- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects .

- Interaction with Cellular Receptors : The lipophilic nature due to the decyloxy chain may facilitate better penetration into cells, allowing for effective binding with cellular receptors involved in signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of phenylmethanones:

-

Anticancer Studies :

- A study demonstrated that derivatives of phenylmethanones significantly reduced tumor size in xenograft models. The compound exhibited an EC50 value indicating potent activity against breast cancer cell lines .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the phenyl rings could enhance anticancer efficacy by improving receptor binding affinity .

-

Antimicrobial Activity :

- Research showed that similar compounds effectively inhibited bacterial growth, suggesting that (4-(Decyloxy)phenyl)(phenyl)methanone could be developed as an antimicrobial agent.

- Inflammatory Response Modulation :

Comparative Analysis

The following table summarizes the biological activities of various structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-(Decyloxy)phenyl)ethanone | Ketone | Antimicrobial, anticancer |

| 4-Decyloxybenzaldehyde | Aldehyde | Antimicrobial |

| 4-(Dodecyloxy)phenyl ethanone | Ketone | Anticancer |

| (4-(Decyloxy)phenyl)(phenyl)methanone | Ketone | Anticancer, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Decyloxy)phenyl)(phenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate (e.g., decyloxybenzene) using Lewis acids like AlCl₃. Alternative routes include transition metal-catalyzed cross-coupling of thioesters under aerobic conditions, which avoids harsh acidic environments . Optimization involves adjusting solvent polarity (e.g., nitrobenzene for Friedel-Crafts), temperature (80–90°C for reflux), and catalyst loading. Purification via column chromatography or recrystallization (ethanol) is recommended .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) characterize (4-(Decyloxy)phenyl)(phenyl)methanone?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1660–1680 cm⁻¹, while the decyloxy C-O-C stretch is observed at ~1250 cm⁻¹. Compare with reference spectra for similar methanones .

- NMR : In -NMR, the decyloxy chain’s terminal methyl group resonates at δ 0.88 (t), and the aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted phenyl groups). -NMR confirms the ketone carbon at δ ~195–200 ppm .

- UV-Vis : The conjugated aryl ketone system exhibits absorption maxima near 250–280 nm, useful for quantifying photostability or electronic transitions .

Q. What safety precautions are critical when handling (4-(Decyloxy)phenyl)(phenyl)methanone?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2/2A), and oral toxicity (LD₅₀ > 2000 mg/kg, Category 4). Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What strategies resolve discrepancies in thermochemical data during experimental replication?

- Methodological Answer : Discrepancies in melting points or enthalpies of combustion may arise from impurities or polymorphic forms. Employ differential scanning calorimetry (DSC) to verify phase transitions and compare with NIST-subscribed thermochemical databases. Recrystallize the compound from a non-polar solvent (e.g., heptane) to isolate the pure polymorph. Cross-validate using gas chromatography (GC) with a polydimethyl siloxane column .

Q. How does the decyloxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The long alkoxy chain enhances solubility in non-polar solvents, facilitating homogeneous catalysis. However, steric bulk may slow reaction kinetics in Pd-catalyzed couplings. Computational studies (DFT) show that electron-donating decyloxy groups stabilize intermediates via resonance, favoring nucleophilic aromatic substitution over electrophilic pathways. Compare reactivity with shorter alkoxy analogs (e.g., methoxy) to isolate steric/electronic effects .

Q. What computational methods validate the molecular geometry and electronic structure?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings (~57°), consistent with X-ray crystallography data. Hirshfeld surface analysis identifies intermolecular interactions (e.g., O-H···O hydrogen bonds) stabilizing the crystal lattice. Electron localization function (ELF) maps reveal charge distribution around the carbonyl group, critical for understanding nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.